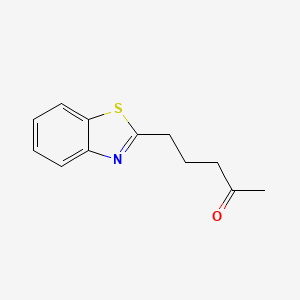

2-Pentanone, 5-(2-benzothiazolyl)-

Description

Chemical Name: 2-Pentanone, 5-(2-benzothiazolyl)- (7CI) CAS No.: 88611-57-8 Molecular Formula: C₁₂H₁₃NOS Molecular Weight: 219.307 g/mol Structural Features: This compound consists of a pentanone backbone (a five-carbon ketone) with a benzothiazole moiety substituted at the fifth carbon.

General methods likely involve condensation reactions between benzothiazole derivatives and ketone precursors, leveraging nucleophilic or catalytic pathways .

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

5-(1,3-benzothiazol-2-yl)pentan-2-one |

InChI |

InChI=1S/C12H13NOS/c1-9(14)5-4-8-12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8H2,1H3 |

InChI Key |

MKLRBVCKPWGBMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)pentan-2-one typically involves the condensation of 2-aminobenzenethiol with a suitable ketone under acidic conditions . The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring.

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Benzothiazol-2-yl)pentan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the benzothiazole ring.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)pentan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-tubercular properties and potential use in drug development.

Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)pentan-2-one involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or proteins, thereby exerting its biological effects . For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related benzothiazolyl-substituted ketones exhibit variations in chain length, substituent positions, and functional groups, leading to distinct physicochemical and application profiles. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Pentanone, 5-(2-benzothiazolyl)- | 88611-57-8 | C₁₂H₁₃NOS | 219.307 | Benzothiazole at C5 of pentanone |

| 2-Propanone,1-(2-benzothiazolyl) | 36874-53-0 | C₁₀H₉NOS | 191.25 | Benzothiazole at C1 of propanone |

| 2-Butanone,3-(2-benzothiazolyl) | 6269-44-9 | C₁₁H₁₁NOS | 205.28 | Benzothiazole at C3 of butanone |

| 2-Pentanone,5-(2-benzothiazolyl)-4,4-dimethyl | 104143-68-2 | C₁₄H₁₇NOS | 247.36 | Benzothiazole at C5; methyl groups at C4 |

| 2-Pentanone,5-(2-benzothiazolylthio)-5-(trimethylsilyl) | 106296-65-5 | C₁₅H₂₁NOSiS₂ | 323.549 | Thio and trimethylsilyl substituents |

Key Differences and Implications

Chain Length and Substituent Position: Shorter chains (e.g., propanone, butanone) reduce steric bulk but limit hydrophobic interactions. For example, 2-Propanone,1-(2-benzothiazolyl) (CAS 36874-53-0) has a compact structure suitable for small-molecule applications, whereas the pentanone derivatives (e.g., 88611-57-8) offer extended alkyl chains for enhanced solubility in non-polar solvents .

The trimethylsilyl and thio-substituted derivative (106296-65-5) introduces silicon and sulfur atoms, which may enhance thermal stability or serve as intermediates in organometallic chemistry .

Spectroscopic Properties :

- Benzothiazolyl ketones typically show strong absorption in UV-Vis spectra (λₘₐₓ ~270–310 nm) due to π→π* transitions in the aromatic system. Substituents like methyl or thio groups may shift these peaks slightly, as observed in FT-IR studies of related model compounds (e.g., disappearance of NH₂ and SH stretches at 3320 cm⁻¹ and 2460 cm⁻¹, respectively) .

Applications: Coordination Chemistry: Benzothiazole’s nitrogen and sulfur atoms enable metal coordination, as seen in vanadium-containing analogs (e.g., C₁₂HₓV) for catalytic or antibacterial uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.